Fusaristatin B

Description

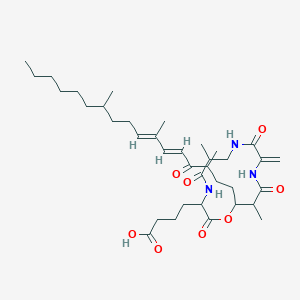

Structure

2D Structure

Properties

Molecular Formula |

C37H59N3O8 |

|---|---|

Molecular Weight |

673.9 g/mol |

IUPAC Name |

4-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,11-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]butanoic acid |

InChI |

InChI=1S/C37H59N3O8/c1-8-9-10-11-14-24(2)15-12-16-25(3)19-21-31(41)26(4)20-22-32-28(6)35(45)39-29(7)36(46)38-23-27(5)34(44)40-30(37(47)48-32)17-13-18-33(42)43/h16,19,21,24,26-28,30,32H,7-15,17-18,20,22-23H2,1-6H3,(H,38,46)(H,39,45)(H,40,44)(H,42,43)/b21-19+,25-16+ |

InChI Key |

GPCDCSLJICCCRP-KCBOQBCRSA-N |

Isomeric SMILES |

CCCCCCC(C)CC/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CCCC(=O)O)C)C |

Canonical SMILES |

CCCCCCC(C)CCC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CCCC(=O)O)C)C |

Synonyms |

fusaristatin B |

Origin of Product |

United States |

Discovery, Fungal Origin, and Isolation Methodologies for Research Purposes

Fungal Species and Strains Producing Fusaristatin B and Analogs

The production of this compound and its related analogs, like Fusaristatin A, is predominantly associated with fungi from the Fusarium genus, though they have also been found in other genera.

Fusarium species as primary producers

The genus Fusarium is a well-documented and primary producer of a vast array of secondary metabolites, including fusaristatins. mdpi.comencyclopedia.pub These filamentous ascomycetes are widespread in nature, commonly found in soil and as pathogens on various crops like wheat, maize, and rice. mdpi.com The initial discovery of fusaristatins A and B came from a Fusarium sp. strain YG-45. researchgate.netresearchgate.net Later, the plant pathogen Fusarium graminearum was also identified as a producer of fusaristatin A, and the biosynthetic gene cluster responsible for its production was identified. encyclopedia.pubresearchgate.net This species is known to produce a variety of bioactive compounds. nih.gov Other species, such as Fusarium tricinctum, have also been shown to produce fusaristatin A, particularly when in a competitive environment, suggesting it may act as a chemical defense. mdpi.com

Endophytic fungal sources

Endophytic fungi, which live within plant tissues without causing apparent disease, are a significant source of novel bioactive compounds. semanticscholar.orgnih.gov Several endophytic Fusarium species have been found to produce fusaristatins. For instance, fusaristatins A and B were isolated from Fusarium sp. YG-45, an endophyte found in Maackia chinensis. researchgate.netmdpi.com Another endophytic strain, Fusarium sp. from Bothriospermum chinesis, was found to produce fusaristatins D, E, and F. mdpi.com Similarly, Fusarium solani, an endophyte isolated from the Himalayan yew (Taxus baccata), has been studied for its production of antimicrobial metabolites. mycosphere.org The investigation of endophytes from unique environments, such as medicinal plants and those in tropical regions, continues to be a promising strategy for discovering new fungal species and their secondary metabolites. nih.govpensoft.net

Identification of this compound in other genera (e.g., Diaporthe)

While Fusarium is the most common producer, fusaristatins have been isolated from other fungal genera, expanding the known diversity of their sources. Notably, this compound was isolated from Diaporthe breyniae, an endophytic fungus discovered in Cameroon. pensoft.net This was the first report of this compound being produced by a member of the Diaporthe genus. pensoft.net The genus Diaporthe (and its asexual form Phomopsis) is known for its ability to produce a wide range of bioactive secondary metabolites, including polyketides and hybrid compounds. pensoft.netjmb.or.krsemanticscholar.org For example, fusaristatin A has been isolated from Diaporthe phaseolorum SKS019, an endophyte from a mangrove plant. semanticscholar.orgnih.gov

Fermentation and Cultivation Strategies for Optimized this compound Yields

The production of this compound for research is achieved through the controlled cultivation of producing fungal strains. The yield of secondary metabolites is highly dependent on the fermentation method and the specific culture conditions, such as media composition, pH, and temperature. researchgate.net

Solid-state fermentation techniques

Solid-state fermentation (SSF) is a method where microorganisms are grown on a moist solid substrate with no free-flowing water. niras.com This technique is often preferred for fungi as it can better mimic their natural growing conditions and often results in better sporulation and production of certain metabolites compared to liquid cultures. wur.nl For fusaristatin production, rice has been used as a solid substrate for culturing Fusarium sp. YG-45 and Fusarium tricinctum. researchgate.netunideb.hu SSF can utilize various agro-industrial residues like wheat bran or sugarcane bagasse as substrates, making it an economical and environmentally friendly option. niras.comird.fr The process involves substrate preparation, inoculation with the fungal strain, incubation under controlled conditions, and subsequent harvesting and extraction of the target compound. niras.com

Liquid culture conditions and their impact on production

Liquid culture, also known as submerged fermentation (SmF), involves growing the fungus in a nutrient-rich liquid medium, often with agitation to ensure aeration and nutrient distribution. fungusmart.com The production of fusaristatins is significantly influenced by the composition of the liquid medium. Studies on Fusarium graminearum to optimize fusaristatin A production found that a yeast extract sucrose (B13894) (YES) medium was superior to other media. researchgate.netnih.gov The highest yields were achieved at a pH of 7.5 and a temperature of 25–30 °C. nih.gov Interestingly, stationary liquid cultures, where the fungus grows as a thick layer on the surface, produced significantly more fusaristatin A than agitated cultures. nih.gov This suggests that oxygen levels and physical stress can play a crucial role in the biosynthesis of this compound. Optimization of factors like carbon and nitrogen sources, pH, and temperature is critical for maximizing the yield of specific metabolites like this compound. researchgate.net

Research Findings on Fusaristatin Production

| Fungal Species | Compound(s) Produced | Host/Source | Cultivation Method | Reference(s) |

|---|---|---|---|---|

| Fusarium sp. YG-45 | Fusaristatin A, this compound | Endophyte from Maackia chinensis | Solid-state (Rice culture) | researchgate.netmdpi.com |

| Fusarium graminearum | Fusaristatin A | Plant pathogen | Solid and Liquid culture (YES medium) | encyclopedia.pubnih.gov |

| Fusarium tricinctum | Fusaristatin A | - | Co-culture with Streptomyces lividans | mdpi.com |

| Diaporthe breyniae | This compound, G, H | Endophyte from Breynia oblongifolia | Liquid culture | pensoft.netpensoft.net |

| Diaporthe phaseolorum SKS019 | Fusaristatin A | Endophyte from mangrove plant | Not specified | semanticscholar.orgnih.gov |

Environmental Factors Influencing this compound Production

The biosynthesis of this compound by Fusarium species is a complex process significantly modulated by environmental and nutritional parameters. The optimization of these factors is critical for enhancing the yield of the compound for research and potential therapeutic applications. Key environmental variables that have been studied for their impact on this compound production include the composition of the culture medium, temperature, pH, and aeration.

Research into the producing organism, Fusarium sp. FN080326, isolated from a sea cucumber, has shed light on optimal culture conditions. The fungus demonstrates a clear preference for specific nutrient sources to maximize the output of this compound. Studies have shown that while the fungus can grow on various media, certain formulations lead to significantly higher yields of the desired metabolite. For instance, the production of this compound was found to be substantially higher in a potato dextrose broth (PDB) medium compared to others.

Temperature and pH are also pivotal in regulating the metabolic pathways leading to this compound. The producing fungus is typically cultured within a specific temperature range, with deviations potentially leading to reduced growth and secondary metabolite production. The initial pH of the culture medium also plays a crucial role, influencing nutrient uptake and enzymatic activities essential for the biosynthesis of the compound. While specific optimal values can vary slightly between different producing strains, a general framework for favorable conditions has been established through laboratory-scale fermentation studies. Aeration, by providing the necessary oxygen for aerobic respiration and specific enzymatic reactions, is another key factor governing the production efficiency.

The table below summarizes the findings on the influence of various culture media on the production of this compound by Fusarium sp. FN080326.

| Culture Medium | Relative Production of this compound (%) |

| Potato Dextrose Broth (PDB) | 100 |

| Czapek-Dox Broth | 15.6 |

| Malt Extract Broth | 8.9 |

| Sabouraud Dextrose Broth | 6.7 |

| Nutrient Broth | < 1 |

Advanced Chromatographic and Spectroscopic Isolation Methodologies

The isolation and structural elucidation of this compound from complex fungal extracts rely on a sophisticated combination of chromatographic separation techniques and advanced spectroscopic analysis. This multi-step process is essential to obtain the pure compound in sufficient quantities for structural confirmation and bioactivity studies.

Bioassay-guided fractionation is a pivotal strategy in the discovery and isolation of novel bioactive natural products like this compound. This approach uses a specific biological assay to track the desired activity throughout the separation process, ensuring that the fractions containing the active compound are prioritized for further purification. In the case of this compound, its potent anti-cancer properties have been a primary driver for its isolation.

The process typically begins with a crude extract of the fungal culture, which is then subjected to an initial separation, often using solvent partitioning. Each resulting fraction is tested for its biological activity, for example, its ability to inhibit the proliferation of cancer cell lines such as HeLa cells. The most active fraction is then selected for further chromatographic separation. This iterative process of separation and bioassay is repeated, progressively narrowing down the complexity of the mixture until a pure, active compound is isolated. This targeted approach is highly efficient as it focuses purification efforts solely on the biologically relevant molecules, avoiding the laborious isolation of inactive compounds.

Once an active fraction is identified through bioassay-guided fractionation, preparative liquid chromatography becomes the cornerstone for achieving high-purity this compound. Unlike analytical chromatography, which focuses on identifying and quantifying compounds, preparative chromatography is designed to purify large quantities of a specific substance.

A common workflow involves multiple chromatographic steps. An initial separation of the active fraction might be performed using medium-pressure liquid chromatography (MPLC) or flash chromatography over a normal-phase silica (B1680970) gel column. This is often followed by high-performance liquid chromatography (HPLC), which offers higher resolution. Reversed-phase HPLC, typically using a C18 column, is frequently employed for the final purification steps. In this technique, a polar mobile phase, often a gradient of water and a more nonpolar organic solvent like methanol (B129727) or acetonitrile (B52724), is used to elute compounds from the nonpolar stationary phase. This compound, being a moderately polar molecule, elutes at a specific retention time under these conditions, allowing for its separation from other closely related metabolites.

Advanced mass spectrometry (MS) techniques are indispensable for the preliminary characterization of isolated compounds like this compound, providing crucial information beyond a simple molecular weight. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular formula of the compound. This is achieved by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition.

For this compound, HR-ESI-MS analysis has been used to establish its molecular formula as C30H49NO8. Furthermore, tandem mass spectrometry (MS/MS) experiments provide insights into the compound's structure. In these experiments, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the pattern of these fragments can help to identify key structural motifs and substructures within the molecule, providing valuable clues that aid in the subsequent full structural elucidation by NMR.

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete three-dimensional structure of this compound. This method provides detailed information about the carbon-hydrogen framework of the molecule.

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complex structure.

1D NMR: The ¹H NMR spectrum reveals the number and types of protons in the molecule, while the ¹³C NMR spectrum shows the number and electronic environment of the carbon atoms.

2D NMR: More advanced 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to build fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is one of the most powerful experiments for connecting the fragments identified by COSY and building the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Through the careful and combined analysis of these advanced NMR datasets, researchers were able to definitively establish the planar structure and relative stereochemistry of this compound.

Pre Clinical Biological Activities and Investigative Therapeutic Potential of Fusaristatin B

Anticancer Activities in In Vitro Models

In the controlled environment of laboratory cell cultures, Fusaristatin B has demonstrated notable effects against various cancer cell lines.

Cytotoxicity against specific cancer cell lines (e.g., lung cancer, melanoma, lymphoma)

Initial studies revealed that this compound exhibits growth-inhibitory activity against the human lung cancer cell line LU65, with a half-maximal inhibitory concentration (IC50) of 7 µM. nih.gov Further investigations have shown its cytotoxicity against other cancer types as well. For instance, it displayed activity against non-small-cell lung cancer (NCI-H460) and melanoma (MDA-MB-435) cells with an IC50 of 8.15 μM. mdpi.com Research into related fusaristatins, such as fusaristatin A, has also shown inhibitory effects on the growth of LU65 lung cancer cells. nih.govresearchgate.net While direct studies on lymphoma are less detailed for this compound specifically, other compounds isolated from the same fungal genus, like rubrofusarin, have shown moderate cytotoxic effects on lymphoma cell lines (L5178Y, Ramos, and Jurkat). researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| LU65 | Lung Cancer | 7 µM | nih.gov |

| NCI-H460 | Non-Small-Cell Lung Cancer | 8.15 µM | mdpi.com |

Effects on tumor cell proliferation and viability

The cytotoxic activity of this compound directly impacts the ability of cancer cells to multiply and survive. frontiersin.org The observed growth-inhibitory activity against lung cancer cells signifies its effect on tumor cell proliferation. nih.gov The mechanism behind this is, in part, attributed to its moderate inhibitory effect on topoisomerases I and II, enzymes crucial for DNA replication and, consequently, cell proliferation. nih.govresearchgate.net By disrupting the function of these enzymes, this compound can impede the uncontrolled division that characterizes cancer cells.

Investigations into selective cytotoxicity profiles

An important aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. While the provided information does not detail a comprehensive selective cytotoxicity profile for this compound, the general aim of such investigations is to identify a therapeutic window where the compound can effectively kill cancer cells with minimal harm to the host. jppres.com Studies on other metabolites from Fusarium species have shown selective cytotoxic potency, indicating that this is a recognized area of investigation for compounds derived from this source. rsc.org

Pre-clinical Anticancer Activities in In Vivo Non-Human Models

Following promising in vitro results, the anticancer potential of a compound is further evaluated in living organisms, typically in animal models.

Efficacy in xenograft models (e.g., cervix carcinoma, pediatric sarcomas, melanoma)

While direct in vivo studies specifically on this compound are not extensively detailed in the provided search results, the efficacy of related compounds and the use of xenograft models are well-established in preclinical cancer research. nih.govfrontiersin.org Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method to assess a drug's anticancer activity in a living system. nih.govnih.gov For example, the efficacy of beauvericin, another depsipeptide, was demonstrated in a cervix carcinoma xenograft model (KB-3-1), where it significantly reduced tumor volumes. nih.gov Similarly, other depsipeptides have shown in vivo anticancer activity in preclinical models of pediatric sarcomas and melanoma xenografts. nih.govresearchgate.netnih.gov

Impact on tumor growth and progression in animal models

The ultimate goal of in vivo studies is to determine if a compound can inhibit tumor growth and progression. researchgate.netdkfz.de In the context of xenograft models, this is often measured by a reduction in tumor volume or a slowing of tumor growth over time. researchgate.netmdpi.com While specific data on this compound's impact in animal models is not available in the provided results, the demonstrated in vivo efficacy of other depsipeptides against various cancers, such as cervix carcinoma and melanoma, highlights the potential of this class of compounds to positively impact tumor growth and progression in a preclinical setting. nih.govnih.gov

Antimicrobial Activities

While this compound belongs to a class of compounds known for antimicrobial effects, specific data on its activity spectrum are limited in current literature. The initial discovery of Fusaristatins A and B noted that they are cyclic lipopeptides, a class which includes many potent antibiotics. nih.govmdpi.com However, detailed studies specifying the range of bacteria and fungi susceptible to this compound are not extensively documented.

Antibacterial spectrum against Gram-positive and Gram-negative bacteria

The antibacterial profile of this compound against specific Gram-positive and Gram-negative bacteria is not detailed in the available scientific literature. nih.govnih.gov Gram-positive bacteria possess a thick peptidoglycan cell wall that retains crystal violet stain, while Gram-negative bacteria have a thinner peptidoglycan wall and an outer membrane, which prevents stain retention. medicalnewstoday.com While related fungal peptides have shown activity against bacteria like Staphylococcus aureus and Bacillus subtilis, specific minimum inhibitory concentration (MIC) values for this compound have not been reported. mdpi.com

Interactive Data Table: Antibacterial Spectrum of this compound

| Bacterial Type | Species | Activity (MIC) | Reference |

| Gram-positive | Data not available | Not Reported | N/A |

| Gram-negative | Data not available | Not Reported | N/A |

Antifungal efficacy against pathogenic fungi

Similar to its antibacterial profile, the specific antifungal efficacy of this compound against pathogenic fungi has not been thoroughly characterized in published studies. nih.govresearchgate.net Pathogenic fungi, such as species from the genera Candida and Aspergillus, are significant causes of human disease. mdpi.com Although the producing organism, Fusarium, is a fungus, and many of its metabolites exhibit antifungal properties, the direct action of this compound on other fungi remains an area for further investigation. mdpi.complantprotection.pl Notably, the related compound Fusaristatin A was found to be inactive against Fusarium solani, Saccharomyces cerevisiae, Penicillium chrysogenum, and Scopulariopsis brevicaulis at concentrations up to 100 µM. hhu.de

Interactive Data Table: Antifungal Efficacy of this compound

| Pathogenic Fungus | Activity (MIC) | Reference |

| Data not available | Not Reported | N/A |

Mechanism of antimicrobial action (e.g., cell membrane disruption)

The precise mechanism of antimicrobial action for this compound has not been experimentally elucidated. However, based on its structure as a cyclic lipopeptide, a potential mechanism is the disruption of the microbial cell membrane. nih.govfrontiersin.org This class of molecules typically possesses a lipid tail that can insert into the lipid bilayer of cell membranes, and a cyclic peptide head that can form pores or channels. mdpi.commdpi.com This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov Other antimicrobial peptides act by entering the cell and inhibiting vital intracellular processes. frontiersin.org Without specific studies, this remains a hypothetical mechanism for this compound based on its chemical class.

Other Investigated Biological Activities

Beyond its potential antimicrobial role, this compound has been evaluated for other biological effects, most notably enzyme inhibition.

Anti-inflammatory properties

There is currently no specific scientific data available demonstrating that this compound possesses anti-inflammatory properties. While some crude extracts from Fusarium species have shown anti-inflammatory effects in preliminary studies, these activities have not been attributed to this compound specifically. nih.govdntb.gov.ua

Enzyme inhibition (e.g., topoisomerases I and II)

A significant finding from the initial research on this compound was its inhibitory activity against DNA topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. This compound demonstrated a moderate inhibitory effect on both topoisomerase I and topoisomerase II. nih.govresearchgate.net The inhibition was determined to be competitive with respect to DNA, but it did not work by inducing cleavable complexes, which is a mechanism of action for some other topoisomerase inhibitors. nih.govjst.go.jp

Interactive Data Table: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Reference |

| Topoisomerase I | 73 | nih.govresearchgate.netresearchgate.net |

| Topoisomerase II | 98 | nih.govresearchgate.netresearchgate.net |

Immunomodulatory effects (referencing related compounds)

While direct preclinical investigation into the specific immunomodulatory activities of this compound is not extensively documented in current scientific literature, the Fusarium genus, from which it originates, is a well-recognized source of secondary metabolites with significant immunomodulatory and immunosuppressive properties. mdpi.commdpi.comnih.gov The potential for this compound to interact with the immune system can be contextualized by examining the activities of structurally related compounds and other metabolites produced by Fusarium species. Cyclic lipopeptides and depsipeptides, the chemical class to which this compound belongs, are particularly noted for their wide spectrum of biological activities, including effects on immune cells. researchgate.netnih.gov

A prominent example of potent immunosuppressive agents from this genus are Subglutinols A and B , isolated from the endophytic fungus Fusarium subglutinans. researchgate.net These compounds have demonstrated significant immunosuppressive activity that is comparable in profile to the well-established immunosuppressant drug, cyclosporin (B1163) A. nih.gov In a mixed-lymphocyte reaction (MLR) assay, a standard test for assessing cell-mediated immune responses, both Subglutinol A and B were found to be equally potent, exhibiting an IC₅₀ value of 0.1 μM. nih.gov Furthermore, Subglutinol A has been identified as an immunosuppressive agent that does not cause undesirable side effects on bone structure, a common issue with some clinical immunosuppressants. nih.govacs.orgrsc.org

In contrast to the purely immunosuppressive action of subglutinols, other Fusarium metabolites exhibit more nuanced immunomodulatory effects. The enniatins , a family of cyclic hexadepsipeptides, have been shown to modulate innate immune responses. unimi.it For instance, Enniatin B was found to alter the function of bovine polymorphonuclear leukocytes (PMNs) in vitro. unimi.it While it did not affect cell viability, Enniatin B significantly reduced the phagocytic ability of these immune cells against both Gram-positive and Gram-negative bacteria. unimi.it Concurrently, it prompted an increase in the production of extracellular reactive oxygen species (ROS). unimi.it In studies using murine macrophage cell lines, non-cytotoxic concentrations of Enniatin B were reported to induce cell cycle arrest and increase the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β) in lipopolysaccharide-primed cells. nih.gov This dual capacity to both impair and stimulate different immune functions underscores its role as a complex immunomodulator. unimi.it

The collective evidence from related Fusarium metabolites strongly suggests that cyclic lipopeptides are a promising source of compounds with therapeutic potential in immunology. The potent immunosuppression shown by Subglutinols A and B, and the distinct immunomodulatory profile of Enniatin B, highlight the diverse ways in which these fungal compounds can interact with the immune system. Although direct experimental data for this compound remains to be established, its structural classification as a cyclic lipopeptide from a genus known for producing such bioactive agents marks it as a compound of interest for future immunomodulatory investigations.

Table 1: Immunomodulatory Activities of Compounds Related to this compound

| Compound Name | Fungal Source | Key Immunomodulatory Finding | Model System | Citation(s) |

| Subglutinol A | Fusarium subglutinans | Potent immunosuppressive activity, comparable to cyclosporin A; multimodal effects on activated T cells. | Mixed-Lymphocyte Reaction (MLR) assay; Activated T cells | researchgate.netnih.gov |

| Subglutinol B | Fusarium subglutinans | Equipotent immunosuppressive activity to Subglutinol A. | Mixed-Lymphocyte Reaction (MLR) assay; Thymocyte Proliferation (TP) assay | researchgate.netnih.gov |

| Enniatin B | Fusarium spp. | Reduced phagocytosis and increased extracellular ROS production by polymorphonuclear leukocytes (PMNs). | Bovine Polymorphonuclear Leukocytes (in vitro) | unimi.it |

| Enniatin B | Fusarium spp. | Induced cell cycle arrest and increased secretion of pro-inflammatory cytokine IL-1β. | Murine Monocyte-Macrophage (RAW264.7) cell line | nih.gov |

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets

The cytotoxic effects of Fusaristatin B are rooted in its ability to interact with and inhibit key molecular players within the cell.

This compound has been identified as a moderate inhibitor of both topoisomerase I and topoisomerase II. researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. mdpi.com By inhibiting these enzymes, this compound interferes with the unwinding and religation of DNA strands, which can lead to the stalling of replication forks and the formation of DNA breaks. researchgate.netnih.gov Topoisomerase poisons often work by stabilizing the transient DNA-enzyme complex, which transforms the enzyme into a cytotoxic lesion. mdpi.comnih.gov Specifically, the inhibition of topoisomerase II is known to arrest the progression of the replication fork and can lead to double-strand breaks. mdpi.com The inhibitory concentrations (IC50) for this compound against topoisomerase I and II have been reported as 73 µM and 98 µM, respectively. researchgate.net This interference with DNA replication is a key aspect of its growth-inhibitory activity against cancer cells. researchgate.netresearchgate.net

While topoisomerase inhibition is a primary mechanism, the lipophilic nature of this compound and similar depsipeptides suggests potential interactions with other cellular components. mdpi.com Lipopeptides can incorporate into plasma membranes, altering their permeability. mdpi.comresearchgate.net The biosynthesis of Fusaristatin A, a closely related compound, involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), indicating a complex molecular structure capable of various interactions. researchgate.netuniprot.org Although specific interactions beyond topoisomerases are not as well-defined for this compound, the broader class of depsipeptides is known to interact with a range of proteins and signaling molecules. mdpi.combeilstein-journals.orgfrontiersin.org

Topoisomerase inhibition and DNA replication interference

Cellular Pathway Modulation

The molecular interactions of this compound trigger significant changes in cellular signaling pathways, culminating in cell cycle arrest and apoptosis.

This compound has been shown to induce apoptosis, a form of programmed cell death, in lung cancer cell lines such as LU65. researchgate.netresearchgate.net Apoptosis is a critical process for removing damaged or cancerous cells and is often triggered by DNA damage or cellular stress. frontiersin.orgbio-rad-antibodies.com The inhibition of topoisomerases by this compound is a known trigger for apoptosis. mdpi.com This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com For instance, other depsipeptides are known to activate caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. mdpi.com The release of cytochrome c from the mitochondria is another key event in the induction of apoptosis, a process that can be influenced by compounds that affect mitochondrial function. nih.gov

Interference with DNA replication and the induction of DNA damage by this compound can lead to the activation of cell cycle checkpoints, resulting in cell cycle arrest. nih.govplos.org This is a protective mechanism that prevents the cell from dividing with a damaged genome. mdpi.com Studies on various cytotoxic compounds have shown that DNA damage can trigger G2/M phase arrest. nih.govplos.orgmdpi.com This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, the downregulation of cyclin B1 is correlated with G2/M arrest. nih.gov While the specific effects of this compound on cell cycle regulatory proteins are not fully elucidated, its ability to inhibit topoisomerases and induce DNA damage strongly suggests a mechanism involving the activation of DNA damage response pathways that lead to cell cycle arrest. mdpi.com

Modulation of host defense responses (e.g., plasmodesmata reopening)

While direct evidence specifically linking this compound to the modulation of host defense responses through mechanisms like plasmodesmata reopening is not extensively documented in current research, the broader context of Fusarium metabolites and cyclic lipopeptides suggests a potential role in plant-pathogen interactions. Plant pathogens have evolved sophisticated strategies to overcome host defenses, which often involve the manipulation of cellular structures like plasmodesmata. researchgate.netmdpi.com Plasmodesmata are intercellular channels that regulate the transport of molecules between plant cells and play a crucial role in defense signaling and the spread of pathogens. researchgate.netmdpi.com

One key defense mechanism employed by plants is the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack, including the neck of plasmodesmata, to restrict pathogen movement. mdpi.com Some fungal pathogens, in turn, produce effector molecules that can suppress this callose deposition, effectively reopening plasmodesmata to facilitate their spread throughout the plant tissue. mdpi.com For instance, the Fusarium graminearum virulence factor, fusaoctaxin A, has been shown to suppress host immune responses, including cell wall depositions and plasmodesmata closure. oup.com

Although a direct action of this compound on plasmodesmata has not been demonstrated, other cyclic lipopeptides produced by microbes are known to elicit plant defense responses. dntb.gov.ua These responses can include the induction of systemic resistance, which prepares the entire plant for subsequent pathogen attacks. dntb.gov.ua Therefore, it is plausible that this compound, as a secondary metabolite of an endophytic fungus, could have a role in modulating the host's defense system, potentially influencing plasmodesmatal function. However, further research is required to specifically elucidate the role, if any, of this compound in this process.

Structure-Mechanism Relationships

The biological activity of this compound is intrinsically linked to its chemical structure, particularly its function as an inhibitor of topoisomerase enzymes. Topoisomerases are crucial enzymes that manage the topological state of DNA, playing vital roles in replication, transcription, and chromosome segregation. oncohemakey.com Inhibitors of these enzymes are of significant interest as therapeutic agents, particularly in cancer chemotherapy. oncohemakey.comresearchgate.net

This compound, a cyclic lipopeptide, has been shown to moderately inhibit both topoisomerase I and II. hhu.demdpi.com The general mechanism of topoisomerase inhibitors involves the stabilization of the transient "cleavage complex," which is an intermediate state where the enzyme has cut the DNA strand(s) and is covalently bound to the DNA ends. oncohemakey.comwikipedia.org By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.org

The structure of this compound, characterized by a cyclic peptide core and a lipid side chain, is crucial for its inhibitory activity. While detailed structure-activity relationship (SAR) studies specifically for this compound's topoisomerase inhibition are not extensively detailed in the available literature, we can infer from related compounds. For instance, the nature of the fatty acid side chain and the amino acid composition of the cyclic peptide ring in other lipopeptides are known to significantly influence their biological activities.

In the case of this compound, its structural integrity is essential for its function. Fusaristatin A, a closely related compound, also exhibits inhibitory effects on topoisomerases I and II. hhu.demdpi.com A comparison of the structures and activities of Fusaristatin A and B could provide valuable insights into the specific structural motifs responsible for topoisomerase inhibition. The subtle structural differences between these two compounds likely account for the observed differences in their inhibitory potency. hhu.de

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Research Findings | Citations |

| This compound | Topoisomerase I and II inhibition | Moderately inhibits both topoisomerase I and II. | hhu.demdpi.com |

| Cytotoxic activity | Shows growth-inhibitory activity against lung cancer cells. | hhu.demdpi.com | |

| Fusaristatin A | Topoisomerase I and II inhibition | Exhibits inhibitory effects on both topoisomerase I and II. | hhu.demdpi.com |

| Antifungal activity | Displayed an inhibitory effect on the fungus Glomerella acutata. | mdpi.com | |

| Fusaoctaxin A | Modulation of host defense | Suppresses host immune responses including plasmodesmata closure. | oup.com |

Structure Activity Relationship Sar Studies and Strategic Structural Modifications

Analysis of Functional Group Importance for Biological Efficacy

Role of the Lipodepsipeptide Cyclic Structure

Fusaristatin B belongs to the class of cyclic depsipeptides (CDPs), which are characterized by a ring structure containing at least one ester (lactone) bond in addition to amide bonds. nih.govresearchgate.net This cyclic nature is fundamental to its biological activity. The rigid, constrained conformation imposed by the cyclic structure is thought to be crucial for its interaction with biological targets, such as topoisomerases I and II. nih.govresearchgate.net The cyclic scaffold provides a specific three-dimensional arrangement of the functional groups, which is essential for molecular recognition and binding to its cellular partners. The lipodepsipeptide structure, consisting of a lipid portion linked to a peptide ring, allows the molecule to interact with cellular membranes, a property that may facilitate its entry into cells and access to intracellular targets. researchgate.net

Significance of Specific Amino Acid Residues

The peptide portion of this compound is composed of specific amino acid residues that are critical for its bioactivity. These include β-aminoisobutyric acid, dehydroalanine (B155165), and in its closely related analog Fusaristatin A, a glutamine residue which is replaced by an α-aminoadipic acid residue in this compound. researchgate.netresearchgate.netresearchgate.net

Dehydroalanine (Dha): This unsaturated amino acid residue is another crucial element. researchgate.netresearchgate.net The double bond in dehydroalanine introduces conformational rigidity and can act as a reactive site for potential covalent interactions with biological targets. The biosynthesis of dehydroalanine within the fusaristatin structure is thought to occur through the dehydration of a serine residue. uniprot.org

α-Aminoadipic Acid (in this compound): The key structural difference between Fusaristatin A and this compound lies in this amino acid residue. Fusaristatin A contains a glutamine residue, while this compound possesses an α-aminoadipic acid residue. researchgate.net This single amino acid substitution has a discernible impact on their biological activity, with this compound showing different potencies in growth-inhibitory activity against lung cancer cells compared to Fusaristatin A. nih.gov This highlights the sensitivity of the biological activity to minor structural changes in the peptide core.

Impact of the Fatty Acid Chain on Activity

Attached to the peptide ring of this compound is a long fatty acid chain. mdpi.commdpi.com This lipophilic tail is a defining feature of lipodepsipeptides and is essential for their biological function. The fatty acid portion of fusaristatins is biosynthesized by a polyketide synthase (PKS). researchgate.nethhu.de

The fatty acid chain plays a multifaceted role:

Membrane Interaction: It facilitates the interaction of the molecule with the lipid bilayers of cell membranes, which can be a prerequisite for its biological effect. researchgate.net

Rational Design of this compound Analogs for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of this compound analogs with potentially improved biological properties, such as increased potency, selectivity, or better pharmacokinetic profiles.

Derivatization Strategies

Chemical derivatization offers a versatile approach to modify the structure of this compound and explore the SAR in greater detail. rsc.org These strategies can be employed to alter specific functional groups and assess the impact on bioactivity.

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Target Functional Group(s) | Potential Outcome |

| Silanization | Carboxyl groups, Hydroxyl groups | Increases volatility and stability for analytical purposes (e.g., GC-MS), can mask polar groups to study their importance. mdpi.com |

| Acylation | Amine groups, Hydroxyl groups | Introduces different acyl groups to modify lipophilicity and steric bulk, potentially influencing membrane interactions and target binding. |

| Alkylation | Amine groups, Carboxyl groups, Hydroxyl groups | Modifies polarity and steric properties; N-alkylation can impact hydrogen bonding and peptide conformation. frontiersin.org |

| Esterification | Carboxyl groups | Masks the negative charge of the carboxyl group, altering polarity and potential ionic interactions. mdpi.com |

These derivatization techniques, while often used for analytical purposes, can also be adapted to generate novel analogs for biological screening. rsc.org For example, modifying the free carboxyl group of the α-aminoadipic acid residue or other functional groups could lead to analogs with altered cell permeability and target engagement.

Semi-synthetic Modifications to Optimize Activity

Semi-synthesis, which involves the chemical modification of the natural product scaffold, is a powerful tool for creating novel analogs. mdpi.com

Modification of the Peptide Core: Altering the amino acid sequence by replacing specific residues can provide valuable SAR data. For example, substituting the α-aminoadipic acid in this compound with other natural or non-natural amino acids could lead to analogs with different biological activities. researchgate.netmdpi.com

Modification of the Fatty Acid Chain: The fatty acid tail is a prime target for modification. Altering its length, degree of saturation, or introducing different functional groups (e.g., halogens, aromatic rings) could significantly impact the molecule's lipophilicity and interaction with cell membranes, potentially leading to enhanced potency or altered target specificity. mdpi.com

By systematically applying these derivatization and semi-synthetic strategies, researchers can generate a library of this compound analogs. The biological evaluation of these compounds will further illuminate the intricate structure-activity relationships and guide the development of new therapeutic leads based on the fusaristatin scaffold.

Computational Approaches to SAR and Ligand Design

The investigation of a molecule's Structure-Activity Relationship is greatly enhanced by computational methods. rsc.orgnih.govopenbioinformaticsjournal.com These in silico techniques allow researchers to predict how structural modifications to a lead compound, such as this compound, might affect its biological activity, thereby guiding the synthesis of more potent and selective analogs. openbioinformaticsjournal.comacademie-sciences.fr Key computational approaches that would be instrumental in the ligand design for this compound derivatives include molecular docking, QSAR, and pharmacophore modeling. ajbasweb.comjapsonline.commedsci.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. academie-sciences.frresearchgate.netorientjchem.org For this compound, which has shown inhibitory effects on enzymes like topoisomerases, docking studies could elucidate the specific binding interactions between the compound and the enzyme's active site. researchgate.net This would involve creating a 3D model of the target protein and computationally placing this compound into the binding pocket to calculate binding affinity scores and visualize interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com Such analyses are crucial for understanding the molecular basis of its activity and for designing derivatives with improved binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.comdibru.ac.inresearchgate.net A QSAR study for this compound would involve compiling a dataset of its analogs and their corresponding biological activities (e.g., IC₅₀ values). nih.govnih.gov Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog, and statistical methods would be used to build a predictive model. dibru.ac.inresearchgate.net This model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore modeling involves identifying the essential 3D arrangement of steric and electronic features of a molecule that are necessary for its biological activity. ajbasweb.comjapsonline.commedsci.org By comparing the structures of active compounds like this compound and its analogs, a common pharmacophore model could be generated. medsci.orginnovareacademics.in This model serves as a 3D template for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. japsonline.com

While these computational methodologies are standard in modern drug discovery and natural product research, their specific application to generate detailed SAR data or guide ligand design for this compound has not been found in the reviewed literature. Future research employing these in silico tools would be invaluable for unlocking the therapeutic potential of the fusaristatin scaffold.

Advanced Analytical Methodologies for Research and Quantification of Fusaristatin B

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification.nih.govnih.govchemyx.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the sensitive and selective analysis of Fusaristatin B. nih.govirb.hrmdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of the compound even in complex mixtures. chemyx.comnih.gov

Optimization of chromatographic parameters.nih.gov

The successful separation of this compound from other metabolites and matrix components hinges on the careful optimization of chromatographic conditions. nih.govresearchgate.net Key parameters that are typically optimized include the choice of the stationary phase (column), the mobile phase composition, flow rate, and injection volume. indochembull.cominacom.nl

For the analysis of similar fungal metabolites, reversed-phase chromatography is commonly employed. nih.gov A typical setup might involve a C18 column and a gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). indochembull.comshsmu.edu.cn The gradient, which involves changing the proportion of the organic solvent over time, is optimized to ensure adequate retention of this compound while achieving good separation from other compounds. nih.gov For instance, a study on a related Fusarium metabolite, fusarin C, utilized a gradient of acetonitrile and water, both with formic acid, to achieve separation. nih.gov The flow rate is another critical parameter that influences resolution and analysis time. nih.gov

Table 1: Example of Optimized HPLC Parameters for Fungal Metabolite Analysis

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase | Provides good retention for lipophilic compounds like this compound. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the column. |

| Gradient | 5% to 95% B over 20 minutes | Ensures separation of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Balances analysis time with separation efficiency. |

| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility of retention times. |

Mass spectrometry detection modes and sensitivity.nih.govcore.ac.uk

Mass spectrometry provides highly sensitive and specific detection of this compound. mdpi.com Electrospray ionization (ESI) is a common ionization source used for this type of analysis, as it is a soft ionization technique suitable for relatively large and thermally labile molecules. acs.org Both positive and negative ion modes can be used, with the choice depending on which mode provides a better signal for the analyte.

For quantification, tandem mass spectrometry (MS/MS) is typically performed in the Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. irb.hr This process provides a high degree of selectivity and sensitivity, minimizing interference from co-eluting compounds. mdpi.com The selection of precursor and product ions is based on initial full-scan and product ion scan experiments. For Fusaristatin A, a closely related compound, a transition of m/z 659.4 > 232.1 has been used for quantification. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for related mycotoxins using HPLC-MS/MS can be in the low µg/kg range, demonstrating the high sensitivity of this technique. nih.gov

Nuclear Magnetic Resonance (NMR) for Trace Analysis and Structural Confirmation.researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. wikipedia.orgmdpi.com While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of the molecule's connectivity and stereochemistry. researchgate.netsavemyexams.com

Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to piece together the structure of the molecule. researchgate.netmdpi.com For instance, ¹H-NMR provides information about the number and types of protons, while ¹³C-NMR reveals the carbon skeleton. savemyexams.com 2D NMR experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. These data, when combined, allow for the complete assignment of the chemical structure. researchgate.netmdpi.com The absolute configuration of the amino acid and hydroxy acid residues in related compounds has been confirmed using advanced methods like Marfey's method in conjunction with NMR and HPLC analysis. researchgate.netmdpi.com

Table 2: NMR Techniques for this compound Structural Analysis

| NMR Technique | Information Provided |

|---|---|

| ¹H NMR | Number, type, and connectivity of protons. |

| ¹³C NMR | Number and type of carbon atoms. |

| COSY | Shows proton-proton couplings within the same spin system. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |

| NOESY | Provides information about the spatial proximity of protons, aiding in stereochemical determination. |

Bioanalytical Assay Development for In Vitro and In Vivo (Non-Human) Studies.pharmanueva.co.thresearchgate.netcmbr-journal.com

The development of bioanalytical assays is crucial for studying the effects of this compound in biological systems, such as in vitro cell cultures or in vivo animal models. researchgate.netraps.org These assays need to be sensitive, specific, and robust enough to accurately measure the concentration of this compound in complex biological matrices like plasma, tissues, or cell lysates. pharmanueva.co.th

HPLC-MS/MS is the most common platform for these bioanalytical methods due to its high sensitivity and selectivity. pharmanueva.co.th The development of such an assay involves several steps, including the optimization of sample preparation to remove interfering substances from the biological matrix. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. pharmanueva.co.th The choice of method depends on the properties of this compound and the nature of the biological matrix. The goal is to achieve a high and reproducible recovery of the analyte while minimizing matrix effects, which can suppress or enhance the ionization of the analyte and affect the accuracy of the results. europa.eu

Method Validation for Reproducibility and Accuracy in Research Settings.nih.govcore.ac.ukchromatographyonline.com

For any analytical method to be considered reliable, it must undergo a thorough validation process. ujpronline.comresearchgate.netiosrphr.org Method validation ensures that the method is suitable for its intended purpose and provides confidence in the generated data. chromatographyonline.com The key parameters that are evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

Regulatory guidelines from bodies like the FDA provide a framework for conducting method validation for bioanalytical assays. fda.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fusaristatin A |

| Fusarin C |

| Acetonitrile |

| Methanol |

| Formic Acid |

Ecological Role and Physiological Relevance in Producing Organisms

Function of Fusaristatin B in Fungal Survival and Interactions

Current scientific literature primarily focuses on the cytotoxic and enzyme-inhibitory properties of this compound, with very limited information available regarding its specific role in the survival and ecological interactions of the fungi that produce it. nih.govnih.gov

There is currently no specific research available that details the role of this compound in plant-fungal interactions, such as pathogenicity or host adaptation. While the producing organisms, such as Fusarium species, are well-known as plant endophytes and pathogens, the direct contribution of this compound to these processes has not been elucidated. nih.govfrontiersin.orgfrontiersin.org Studies on the related compound, Fusaristatin A, have suggested a negative correlation with fungal aggressiveness in some contexts, but this cannot be directly extrapolated to this compound without specific evidence. uq.edu.au

Specific studies detailing the contribution of this compound to the fitness of producing fungi in particular ecological niches are not available in current scientific literature. The ecological roles of many fungal secondary metabolites are not yet fully understood, and this knowledge gap extends to this compound. frontiersin.org

Role in plant-fungal interactions (e.g., pathogenicity, host adaptation)

Metabolomic Profiling of this compound Producing Fungi

Metabolomic studies of Fusarium species have successfully identified a wide array of secondary metabolites. nih.govmdpi.comasm.org For instance, analysis of Fusarium graminearum has revealed the production of compounds like butenolide and fusarinine-like compounds, in addition to Fusaristatin A. asm.org However, specific metabolomic profiling studies designed to track the production dynamics of this compound under varying environmental or developmental conditions have not been published. While methods for detecting its sister compound, Fusaristatin A, have been developed, similar specific quantitative analyses for this compound are not documented. nih.gov

Biotechnological Applications Related to Fungal Cultivation

There is no available research on biotechnological applications specifically related to the cultivation of fungi for the production of this compound. General strategies for enhancing secondary metabolite production in fungi, such as co-culturing or manipulating cultivation parameters, have been explored. nih.gov For example, co-culturing Fusarium tricinctum with bacteria has been shown to induce the production of various metabolites, including Fusaristatin A. nih.gov However, such approaches have not been specifically documented for optimizing this compound yield.

Future Directions and Unexplored Research Avenues for Fusaristatin B

Identification of Novel Molecular Targets and Pathways

Initial studies have shown that Fusaristatin B, along with its analog Fusaristatin A, exhibits moderate inhibitory effects on topoisomerases I and II. semanticscholar.orgresearchgate.net These enzymes are critical for DNA replication, and their inhibition is a known mechanism of action for some anticancer drugs. researchgate.net This provides a solid starting point, but the full spectrum of its molecular interactions is likely more complex.

Future research should prioritize the identification of other potential molecular targets. This can be achieved through a variety of modern techniques:

Affinity Chromatography-Mass Spectrometry: This technique can identify proteins that directly bind to this compound, providing unbiased insights into its molecular targets.

Chemical Proteomics: By using a tagged version of this compound, researchers can pull down its binding partners from cell lysates for identification.

Computational Docking and Molecular Dynamics Simulations: In silico approaches can predict potential binding sites on a wide range of proteins, which can then be validated experimentally.

Identifying these novel targets will be crucial for elucidating the full mechanism of action of this compound and understanding its effects on cellular pathways beyond DNA replication.

Development of Advanced In Vitro and In Vivo (Non-Human) Research Models

Current in vitro studies have utilized human cancer cell lines such as lung cancer (LU65), non-small-cell lung cancer (NCI-H460), and melanoma (MDA-MB-435) to demonstrate the cytotoxic activity of fusaristatins. researchgate.netmdpi.comresearchgate.net While valuable, these two-dimensional cell culture models have limitations in mimicking the complexity of a tumor microenvironment.

Future research would benefit from the adoption of more sophisticated models:

Three-Dimensional (3D) Spheroid and Organoid Cultures: These models better represent the cell-cell interactions and diffusion gradients found in solid tumors, offering a more physiologically relevant system to test the efficacy of this compound. Organoids, in particular, can be derived from patient tissues, opening avenues for personalized medicine research. charite.de

Co-culture Systems: Investigating the effect of this compound on cancer cells in the presence of other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, can provide a more comprehensive understanding of its activity. mdpi.com

Genetically Engineered Non-Human Models: The development of animal models, such as mice with specific genetic modifications that make them susceptible to certain cancers, can provide a platform for in vivo efficacy and pharmacokinetic studies of this compound.

These advanced models will be instrumental in bridging the gap between in vitro findings and potential therapeutic applications.

Integration with Systems Biology and Omics Approaches

The advent of "omics" technologies offers a powerful lens through which to view the global cellular response to a compound like this compound. frontiersin.orgnih.govnih.gov A systems biology approach, integrating various omics datasets, can provide a holistic understanding of its mechanism of action. frontiersin.orgnih.gov

Key omics approaches to be integrated include:

Transcriptomics (RNA-Seq): This can reveal changes in gene expression patterns in response to this compound treatment, highlighting the cellular pathways that are perturbed.

Proteomics: Analyzing changes in the proteome can identify proteins whose expression or post-translational modifications are altered, providing direct insights into the cellular response.

Metabolomics: This approach can uncover changes in the metabolic profile of cells treated with this compound, revealing its impact on cellular metabolism. researchgate.netmdpi.com

By integrating these datasets, researchers can construct comprehensive network models of this compound's interactions within the cell. This can help in identifying key nodes and pathways that are critical for its biological activity and may also reveal potential biomarkers for sensitivity or resistance. For instance, a metabolomics-guided approach has been successfully used to discover other metabolites in Fusarium graminearum by manipulating its genetic pathways. researchgate.net

Exploration of Additional Biological Activities

While the cytotoxic and topoisomerase-inhibitory activities of this compound are established, its full biological activity profile is likely broader. semanticscholar.orgresearchgate.net As a lipodepsipeptide, a class of compounds known for a wide range of biological effects, this compound warrants investigation into other potential activities. researchgate.netmdpi.comnih.gov

Future research should explore:

Antimicrobial Activity: Many fungal depsipeptides exhibit antifungal and antibacterial properties. semanticscholar.orgmdpi.com Screening this compound against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

Antiviral Activity: The potential of this compound to inhibit viral replication should be investigated against a range of viruses.

Immunomodulatory Effects: Some cyclic depsipeptides have been shown to possess immunosuppressive properties. semanticscholar.org Investigating the effect of this compound on immune cell function could reveal potential applications in inflammatory or autoimmune diseases.

Enzyme Inhibition: Beyond topoisomerases, this compound could inhibit other key enzymes involved in disease processes. Broad-spectrum enzyme inhibition assays could identify novel targets.

A comprehensive screening of this compound for these and other biological activities could significantly expand its potential applications.

Optimization of Sustainable Production and Derivatization Strategies

The natural production of this compound by Fusarium species is a starting point, but for any future development, optimizing its production is crucial. researchgate.net Research into the biosynthesis of fusaristatins has identified the gene cluster responsible, involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). hhu.deresearchgate.netnih.gov

Future strategies should focus on:

Fermentation Optimization: Systematically varying culture conditions such as media composition, pH, and temperature can significantly enhance the yield of this compound from fungal cultures. nih.gov For example, the production of Fusaristatin A was found to be optimal on yeast extract sucrose (B13894) (YES) medium at a pH of 7.5 and a temperature of 25–30 °C. nih.gov

Metabolic Engineering: Genetic manipulation of the producing Fusarium strain, such as overexpressing key biosynthetic genes or knocking out competing pathways, could lead to significantly higher yields. researchgate.net

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could enable more controlled and scalable production.

Semisynthesis and Derivatization: Chemical modification of the this compound scaffold can lead to the creation of analogs with improved potency, selectivity, or pharmacokinetic properties. This approach has been successful for other natural products.

These strategies will be essential for ensuring a sustainable and scalable supply of this compound for further research and development.

Pre-translational Research Considerations for Therapeutic Development (excluding clinical human trials)

Before any consideration of human clinical trials, a significant amount of pre-translational research is required to assess the therapeutic potential of this compound. charite.denih.govkribb.re.krca.govnih.gov This phase focuses on bridging the gap between basic discovery and clinical application.

Key pre-translational research areas include:

Pharmacokinetics and Pharmacodynamics (PK/PD) in Non-Human Models: Studies in animal models are necessary to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME), as well as to establish the relationship between its concentration and its biological effect over time.

Formulation Development: Developing a stable and effective formulation for delivering this compound is a critical step. This could involve exploring different delivery systems, such as nanoparticles or liposomes, to improve its solubility and bioavailability.

Lead Optimization: Based on data from in vitro and in vivo studies, medicinal chemists can design and synthesize derivatives of this compound with improved therapeutic properties, such as increased potency and reduced off-target effects.

Biomarker Discovery: Identifying biomarkers that can predict which tumors or patients are most likely to respond to this compound would be invaluable for future clinical development.

Thorough pre-translational research is essential to build a strong foundation for any potential future therapeutic applications of this compound.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of Fusaristatin B?

this compound’s structure is typically elucidated using high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For HR-ESIMS, analyze the [M+H]+ and [M+Na]+ ion peaks to confirm molecular formulas (e.g., C₃₆H₆₁N₄O₇ for this compound) with mass accuracy within ±0.5 ppm . NMR analysis (1H: 700 MHz; 13C: 175 MHz in C₅H₅N-d5) should include 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to resolve overlapping signals and assign stereochemistry. Cross-validate data against published spectra of related fusaristatins (e.g., Fusaristatin A) to identify functional group substitutions .

Q. How can researchers isolate this compound from fungal sources while minimizing contamination?

Use dual-culture assays combined with matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-imaging-HRMS) to confirm this compound production in situ. Optimize extraction protocols (e.g., ethyl acetate partitioning, silica gel chromatography) guided by bioactivity screening. Validate purity via HPLC-UV (λmax 201–283 nm) and compare retention times (tR = ~14–15 min) with reference standards. Note that this compound is often co-isolated with Fusaristatin A, requiring careful chromatographic separation .

Q. What are the minimal experimental controls required when testing this compound’s biological activity?

Include solvent-only controls (e.g., MeOH, DMSO) and positive/negative controls relevant to the assay (e.g., amphotericin B for antifungal assays). For in vitro studies, use ≥3 biological replicates and report IC₅₀ values with confidence intervals. If this compound lacks activity in standard antibacterial assays, explore alternative ecological roles (e.g., allelopathic effects on competing fungi) using antagonistic co-culture models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectral data across studies?

Discrepancies in NMR or HR-ESIMS data may arise from solvent effects (e.g., C₅H₅N-d5 vs. CDCl₃) or impurities. Re-analyze samples using standardized conditions (e.g., 700 MHz NMR, 25°C) and compare with raw data from public repositories. For unresolved conflicts, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as structural isomerism or post-isolation degradation .

Q. What experimental designs are optimal for studying this compound’s ecological role in fungal endophyte communities?

Use a combination of:

- Dual-culture assays : Quantify this compound’s inhibitory effects on competing fungi (e.g., Glomerella acutata) via MALDI-imaging-HRMS spatial mapping .

- Gene knockout models : Disrupt putative biosynthetic gene clusters (e.g., nonribosomal peptide synthetases) in the producing strain (Diaporthe spp.) to confirm this compound’s role in niche competition .

- Metabolomic profiling : Compare this compound production under stress conditions (e.g., nutrient limitation) to identify regulatory pathways .

Q. How can advanced statistical methods improve the interpretation of this compound’s bioactivity data?

Apply the Lasso regression to identify covariates (e.g., fungal strain phylogeny, culture media composition) that significantly influence bioactivity outcomes. Use principal component analysis (PCA) to reduce dimensionality in metabolomic datasets and correlate this compound production with environmental variables. For small sample sizes, employ Bayesian hierarchical models to estimate uncertainty in dose-response curves .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound’s characterization in publications?

Include:

- HR-ESIMS : Precise m/z values, ionization mode, and calibration standards.

- NMR : Solvent, frequency, temperature, and referencing method (e.g., TMS).

- Chromatography : Column type, mobile phase, and detection wavelength.

- Biological assays : Strain identifiers, growth conditions, and raw data in supplementary tables .

Q. How can researchers ensure reproducibility when isolating this compound?

Deposit fungal strains in public culture collections (e.g., CBS-KNAW) with accession numbers. Provide detailed extraction protocols in supplementary materials, including solvent gradients and centrifugation parameters. For novel derivatives (e.g., Fusaristatin H), share crystallographic data or computed NMR chemical shifts via open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.